molecular formula C20H16F3NO2 B4082233 N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4082233
M. Wt: 359.3 g/mol
InChI Key: JSIISDXHLBILJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TFMF, is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound is a derivative of furan and is commonly used in the development of new drugs due to its unique properties. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood, but it is believed to act on various molecular targets in the body. Studies have shown that N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide can modulate the activity of certain enzymes and receptors, leading to its various biological effects.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and pain in animal models of arthritis. N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments is its high purity and stability. This makes it easier to accurately measure its effects on various biological systems. However, one limitation is that N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is relatively expensive compared to other compounds, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is the development of new drugs based on N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. Researchers are also interested in further exploring the mechanisms of action of N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide and identifying new molecular targets for its activity. Additionally, there is interest in studying the potential use of N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a promising compound with a wide range of potential applications in the field of scientific research. Its unique properties make it an attractive candidate for the development of new drugs and the study of various biological systems. Further research is needed to fully understand the mechanisms of action of N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide and its potential use in the treatment of various diseases.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c1-12-6-7-16(10-13(12)2)24-19(25)18-9-8-17(26-18)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIISDXHLBILJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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